molecular formula C13H14N4O B7438636 [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone

[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone

Cat. No. B7438636
M. Wt: 242.28 g/mol
InChI Key: OCRDEZXPAQXYBH-UHFFFAOYSA-N
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Description

[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been studied for its potential applications in medicine. It has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

Mechanism of Action

The mechanism of action of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been found to modulate the immune system by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. Additionally, it has been found to modulate the immune system by inhibiting the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone for lab experiments is its potential applications in medicine. This compound has been found to have anticancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and how it inhibits the growth of cancer cells and reduces inflammation. Additionally, more research is needed to determine the potential side effects of this compound and how it can be used in combination with other drugs. Furthermore, research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective. Finally, studies can be done to explore the potential applications of this compound in other areas of medicine, such as autoimmune diseases and infectious diseases.
Conclusion
[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone is a promising compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Future research can be conducted to further explore the potential applications of this compound in medicine and to optimize its synthesis method.

Synthesis Methods

The synthesis of [3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone has been achieved using various methods. One of the most common methods is the reaction of 3-(1H-imidazol-2-yl)azetidine with 5-methylpyridine-3-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of metal-free catalysts.

properties

IUPAC Name

[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-4-10(6-14-5-9)13(18)17-7-11(8-17)12-15-2-3-16-12/h2-6,11H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRDEZXPAQXYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N2CC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-imidazol-2-yl)azetidin-1-yl]-(5-methylpyridin-3-yl)methanone

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